molecular formula C14H20ClN B12739552 N-Cinnamylpiperidine hydrochloride, (Z)- CAS No. 1017-71-6

N-Cinnamylpiperidine hydrochloride, (Z)-

Cat. No.: B12739552
CAS No.: 1017-71-6
M. Wt: 237.77 g/mol
InChI Key: XNEFNIJPUKYNHX-VEZAGKLZSA-N
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Description

N-Cinnamylpiperidine hydrochloride, (Z)- is a chemical compound with the molecular formula C14H19N.ClH. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are known for their significant role in the pharmaceutical industry, particularly in the synthesis of various drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cinnamylpiperidine hydrochloride, (Z)- typically involves the reaction of cinnamyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of N-Cinnamylpiperidine hydrochloride, (Z)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-Cinnamylpiperidine hydrochloride, (Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, saturated piperidine derivatives, and various substituted piperidines depending on the nucleophile used .

Scientific Research Applications

N-Cinnamylpiperidine hydrochloride, (Z)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-Cinnamylpiperidine hydrochloride, (Z)- involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cinnamylpiperidine hydrochloride, (Z)- is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various fields .

Properties

CAS No.

1017-71-6

Molecular Formula

C14H20ClN

Molecular Weight

237.77 g/mol

IUPAC Name

1-[(Z)-3-phenylprop-2-enyl]piperidine;hydrochloride

InChI

InChI=1S/C14H19N.ClH/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15;/h1,3-4,7-10H,2,5-6,11-13H2;1H/b10-7-;

InChI Key

XNEFNIJPUKYNHX-VEZAGKLZSA-N

Isomeric SMILES

C1CCN(CC1)C/C=C\C2=CC=CC=C2.Cl

Canonical SMILES

C1CCN(CC1)CC=CC2=CC=CC=C2.Cl

Origin of Product

United States

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